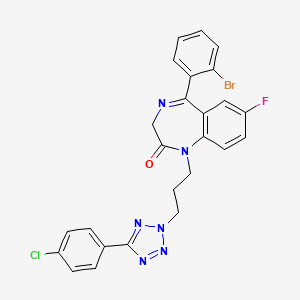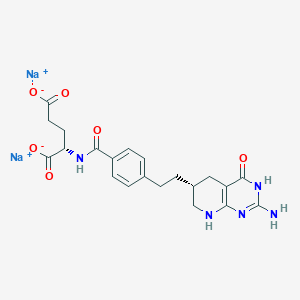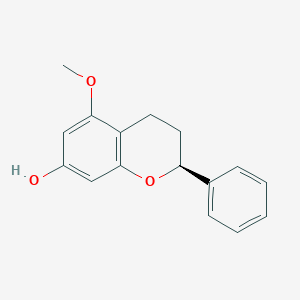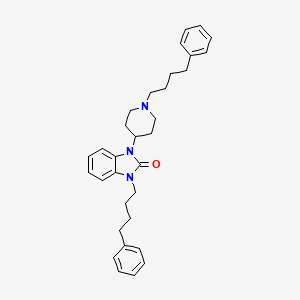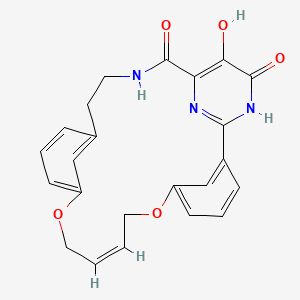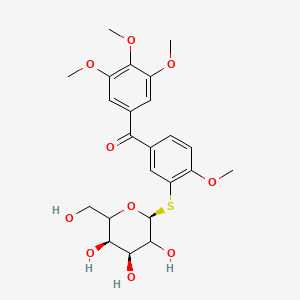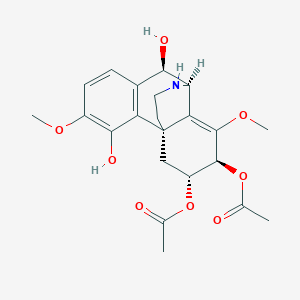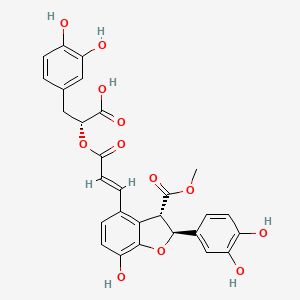
Monomethyl lithospermate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Monomethyl lithospermate is typically obtained through extraction from the roots of Lithospermum erythrorhizon. The extraction process involves the use of organic solvents such as ethanol and ether to isolate the active components from the plant material. The extract is then further purified and crystallized to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Monomethyl lithospermate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Monomethyl lithospermate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been shown to have neuroprotective effects, particularly in the treatment of ischemic stroke.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Monomethyl lithospermate exerts its effects primarily through the activation of the PI3K/AKT pathway. This pathway is involved in cell survival, growth, and metabolism. By promoting the phosphorylation of PI3K and AKT, this compound enhances cell viability, inhibits apoptosis, and reduces oxidative stress. This mechanism is particularly beneficial in protecting against neural damage caused by ischemic stroke .
Comparaison Avec Des Composés Similaires
Monomethyl lithospermate is unique in its ability to activate the PI3K/AKT pathway and provide neuroprotective effects. Similar compounds include:
Lithospermic acid: The parent compound from which this compound is derived.
Salvianolic acid B: Another compound with neuroprotective properties, often studied for its effects on the cardiovascular system.
Rosmarinic acid: Known for its antioxidant and anti-inflammatory properties
This compound stands out due to its specific activation of the PI3K/AKT pathway and its potential therapeutic applications in treating neurological disorders.
Propriétés
Formule moléculaire |
C28H24O12 |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24+,25-/m1/s1 |
Clé InChI |
NFOCYHUCMXEHDG-YKMFFSNCSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
SMILES canonique |
COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



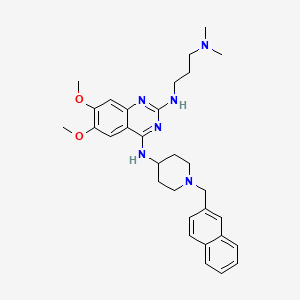


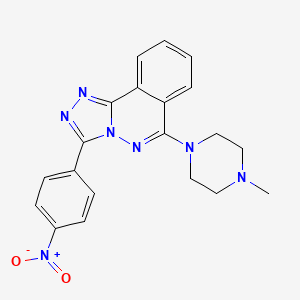
![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
